4-Amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
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Overview
Description
4-Amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the synthesis may start with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate, followed by the addition of formamidine to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. This intermediate is then converted to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is subsequently transformed into the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can be further utilized in medicinal chemistry for drug development.
Scientific Research Applications
4-Amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of various biological targets, including kinases.
Medicine: Investigated for its anticancer properties and potential use in the treatment of other diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 4-Amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as kinases. It acts by binding to the active site of the enzyme, inhibiting its activity, and thereby disrupting the signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for the development of anticancer drugs .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-7-(2-hydroxyethoxy)methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Uniqueness
4-Amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and amino groups contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C8H7N5 |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
4-amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C8H7N5/c1-4-12-7(10)6-5(2-9)3-11-8(6)13-4/h3H,1H3,(H3,10,11,12,13) |
InChI Key |
CNKGQPAKAIXFFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2C(=CNC2=N1)C#N)N |
Origin of Product |
United States |
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